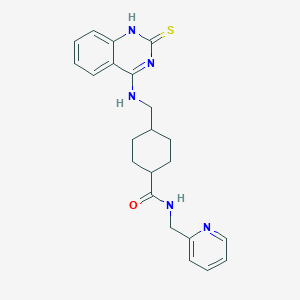

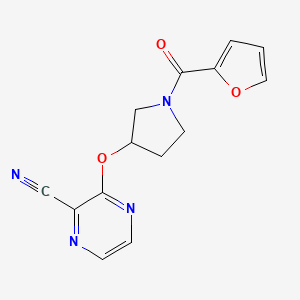

![molecular formula C10H18N2O B2609446 1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine CAS No. 2060052-48-2](/img/structure/B2609446.png)

1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine” is a chemical compound with the CAS Number: 2060052-48-2 . It has a molecular weight of 182.27 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H18N2O/c1-3-12(4-2-11-1)8-10-5-9(6-10)7-13-10/h9,11H,1-8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 182.26 . Additional properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications

Novel Derivatives for Antidepressant and Antianxiety Activities

A study highlighted the synthesis of novel derivatives of piperazine, which were investigated for their antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activity using the plus maze method. Compounds showed significant activity, suggesting the potential of piperazine derivatives in developing therapeutic agents for mental health disorders (J. Kumar et al., 2017).

Development of Positron Emission Tomography Radiotracers

Piperazine analogues have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This work demonstrates the versatility of piperazine derivatives in designing diagnostic tools in oncology, showcasing their importance beyond therapeutic applications (C. Abate et al., 2011).

Inhibition of Bacterial Biofilm and MurB Enzyme

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown potent antibacterial efficacy and biofilm inhibition activities. These findings suggest the potential of piperazine derivatives in addressing antibiotic resistance and targeting bacterial biofilms (Ahmed E. M. Mekky, S. Sanad, 2020).

Synthesis of Bridged Piperazine Building Blocks

The synthesis of novel bridged piperazine building blocks for medicinal chemistry research underscores the structural diversity achievable with piperazine derivatives, highlighting their role as versatile scaffolds in drug development (L. Révész, E. Blum, R. Wicki, 2005).

Serotoninergic Ligands for Neurological Disorders

Piperazine derivatives have been synthesized and evaluated for their binding to dopamine and serotonin receptors, demonstrating their potential as antipsychotics. This research emphasizes the utility of piperazine derivatives in developing treatments for neurological disorders (P. Smid et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

1-(2-oxabicyclo[2.1.1]hexan-1-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-12(4-2-11-1)8-10-5-9(6-10)7-13-10/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDMFDMDRFWRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC23CC(C2)CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)

![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)